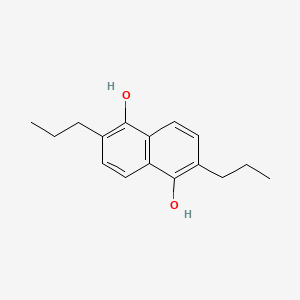![molecular formula C28H29N3 B14264509 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine CAS No. 151070-87-0](/img/structure/B14264509.png)
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a triphenylmethyl-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine typically involves multiple steps. One common approach is to start with the synthesis of 1-(Triphenylmethyl)imidazole, which can be achieved through the reaction of imidazole with triphenylmethyl chloride in the presence of a base such as sodium hydride . This intermediate is then reacted with piperidine under suitable conditions to form the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the piperidine moiety.
Substitution: The triphenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays.
Medicine: It has potential as a pharmacophore in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Triphenylmethyl)imidazole: Shares the triphenylmethyl-imidazole moiety but lacks the piperidine ring.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Another imidazole derivative with different substituents.
Uniqueness
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is unique due to the combination of the triphenylmethyl-imidazole moiety with the piperidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
151070-87-0 |
|---|---|
Fórmula molecular |
C28H29N3 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-[(1-tritylimidazol-4-yl)methyl]piperidine |
InChI |
InChI=1S/C28H29N3/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)31-21-27(30-22-31)20-23-16-18-29-19-17-23/h1-15,21-23,29H,16-20H2 |
Clave InChI |
AWUVVCBUTVGFSW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


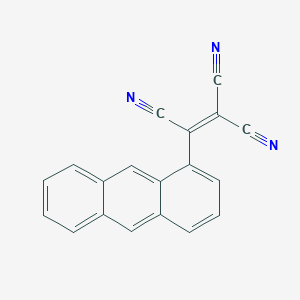
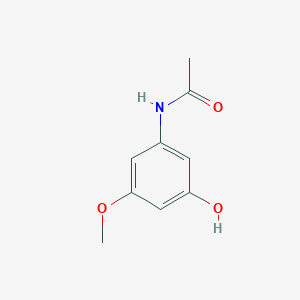
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)


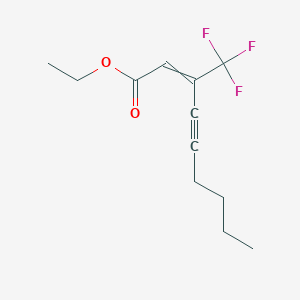

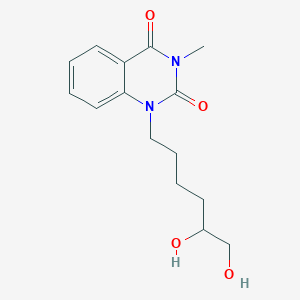
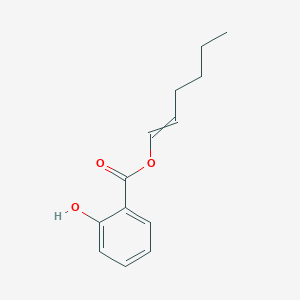
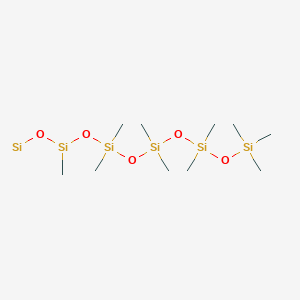
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
